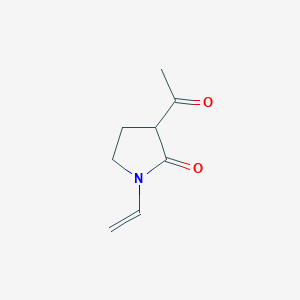

3-Acetyl-1-ethenylpyrrolidin-2-one

Description

Contextual Significance of Pyrrolidinone Chemical Scaffolds in Organic and Medicinal Chemistry Research

The pyrrolidinone ring is a privileged scaffold in chemistry, particularly in the realm of drug discovery and materials science. frontiersin.org This five-membered nitrogen-containing heterocycle is a core component of numerous biologically active compounds and natural products. frontiersin.orgresearchgate.net

The significance of the pyrrolidinone scaffold is rooted in several key features:

Three-Dimensional Structure: Unlike flat aromatic rings, the saturated, non-planar nature of the pyrrolidinone ring allows for a greater exploration of three-dimensional chemical space. researchgate.netnih.gov This is crucial for designing molecules that can fit into the complex binding sites of biological targets like proteins and enzymes. nih.gov

Stereochemical Complexity: The carbon atoms in the pyrrolidinone ring can be chiral centers, allowing for the creation of stereoisomers. The specific spatial orientation of substituents can lead to vastly different biological activities, enabling fine-tuning of a molecule's properties. researchgate.net

Pharmacological Relevance: The pyrrolidinone nucleus is found in a wide array of approved drugs and serves as a versatile starting point for developing new therapeutic agents. nih.govresearchgate.net Derivatives have shown a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and effects on the central nervous system. frontiersin.orgresearchgate.net

Synthetic Accessibility: Chemists have developed numerous methods for the synthesis and functionalization of pyrrolidinone rings, making them readily accessible for research and development. nih.govbeilstein-journals.org

Rationale for Investigating the Synthesis and Reactivity of 3-Acetyl-1-ethenylpyrrolidin-2-one

The motivation to study this compound stems from the unique combination of its structural components. Each functional group offers distinct opportunities for chemical manipulation, making the molecule a versatile building block.

The Pyrrolidinone Core: As established, this scaffold provides a proven foundation for creating molecules with potential biological activity. nih.govresearchgate.net

The 3-Acetyl Group: The acetyl group (-COCH₃) at the 3-position is a key reactive handle. The carbonyl carbon is electrophilic and can undergo nucleophilic attack, while the adjacent methyl protons are weakly acidic. This allows for a variety of chemical transformations, such as condensation reactions, reductions to form alcohols, or the introduction of further substituents, which is a common strategy in medicinal chemistry. beilstein-journals.orgnih.gov

The 1-Ethenyl (Vinyl) Group: The vinyl group (-CH=CH₂) attached to the ring nitrogen is a highly reactive functional group. It can participate in a wide range of reactions, most notably polymerization. The related compound, 1-vinyl-2-pyrrolidone, is the monomer used to produce polyvinylpyrrolidone (B124986) (PVP), a widely used polymer in the pharmaceutical and other industries. The vinyl group can also undergo addition reactions, cycloadditions, and other transformations, providing another site for molecular elaboration.

The presence of these three distinct functional units within one molecule makes this compound an attractive target for creating diverse molecular libraries from a single, versatile precursor.

Overview of Key Research Areas and Objectives for this compound Chemistry

Given the compound's structure, research efforts would logically focus on several key areas:

Synthetic Methodology: A primary objective would be to develop efficient, high-yielding, and stereoselective methods for the synthesis of this compound itself. This could involve multi-component reactions or the sequential functionalization of a simpler pyrrolidinone precursor. beilstein-journals.orgnih.gov

Selective Reactivity Studies: A significant area of investigation would be the selective chemical modification of the molecule. Research would aim to find reaction conditions that allow for the transformation of either the acetyl group or the vinyl group while leaving the other intact. This orthogonal reactivity is highly valuable for the stepwise construction of complex molecules.

Medicinal Chemistry Exploration: Leveraging the known biological importance of the pyrrolidinone scaffold, a key objective would be to use this compound as a starting point for the synthesis of new compound libraries. frontiersin.orgresearchgate.net By modifying the acetyl and vinyl groups, researchers could generate a wide range of derivatives for screening against various diseases.

Polymer and Materials Science: Drawing inspiration from 1-vinyl-2-pyrrolidone, researchers could investigate the polymerization of this compound. The presence of the acetyl group on the resulting polymer chain would introduce new functionality, potentially leading to materials with novel properties, such as altered solubility, thermal stability, or capacity for post-polymerization modification.

Table 2: Potential Research Focus for Structural Motifs of this compound

| Structural Motif | Key Feature | Potential Research Application |

| Pyrrolidinone Ring | Biologically relevant scaffold, 3D structure | Foundation for new therapeutic agents |

| 3-Acetyl Group | Reactive carbonyl and α-protons | Handle for condensations, reductions, and further functionalization |

| 1-Ethenyl Group | Reactive double bond | Monomer for functional polymers, site for addition reactions |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-acetyl-1-ethenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-9-5-4-7(6(2)10)8(9)11/h3,7H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPVGCKCIBTAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727418-59-9 | |

| Record name | 3-acetyl-1-ethenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 3 Acetyl 1 Ethenylpyrrolidin 2 One

Reactions Involving the 3-Acetyl Group

The acetyl group at the 3-position of the pyrrolidinone ring is a key site for chemical modification. Its carbonyl carbon and α-protons exhibit characteristic reactivity.

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a range of nucleophilic addition and condensation reactions. While specific examples for 3-Acetyl-1-ethenylpyrrolidin-2-one are not extensively documented in readily available literature, the principles of carbonyl chemistry suggest that it can undergo reactions analogous to other ketones.

Aldol-type condensation reactions, for instance, would involve the enolate of this compound reacting with an aldehyde or another ketone. This would lead to the formation of β-hydroxy ketones or α,β-unsaturated ketones, thereby extending the carbon skeleton and introducing further functionalization.

The acetyl group can be reduced to either a secondary alcohol or an alkyl group using appropriate reducing agents. The choice of reagent determines the final product.

| Reaction Type | Reagent | Product |

| Reduction to Alcohol | Sodium borohydride (B1222165) (NaBH4) | 3-(1-Hydroxyethyl)-1-ethenylpyrrolidin-2-one |

| Reduction to Alkyl | Clemmensen or Wolff-Kishner Reduction | 3-Ethyl-1-ethenylpyrrolidin-2-one |

This table is generated based on general chemical principles, as specific reaction conditions for this compound were not found in the search results.

The protons on the methyl group adjacent to the carbonyl (α-protons) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position. Such reactions could include alkylation, acylation, and halogenation, introducing a wide range of substituents to the acetyl side chain.

Reactions of the 1-Ethenyl Moiety

The ethenyl (vinyl) group attached to the nitrogen atom of the pyrrolidinone ring is another key reactive site, primarily known for its ability to undergo polymerization.

The vinyl group of this compound, similar to the well-studied N-vinyl-2-pyrrolidone (NVP), can participate in polymerization reactions. kpi.ua This process typically proceeds via a free-radical mechanism, initiated by thermal or photochemical means. kpi.ua

The radical polymerization of vinyl monomers like this compound involves three main stages: initiation, propagation, and termination. Research on the copolymerization of NVP with 3-hexyl-1-vinyl-2-pyrrolidone, a model compound for an alkyl-substituted NVP, indicates that alkyl substitution at the 3-position does not significantly affect the radical reactivity of the vinyl group. kpi.ua However, the side chain can act as an internal plasticizer, influencing the physical properties of the resulting polymer, such as lowering the glass transition temperature (Tg) and reducing the autoacceleration effect during photopolymerization. kpi.ua

The kinetics of these polymerizations can be studied using techniques like differential photocalorimetry (DPC). kpi.ua The process is often characterized by the Tromsdorff effect, or autoacceleration, where the polymerization rate increases due to a decrease in the termination rate as the viscosity of the medium increases. kpi.ua

Polymerization Pathways and Mechanisms

Modifications of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring itself can undergo various modifications, including ring expansion, contraction, and substitution reactions.

Ring expansion and contraction reactions offer pathways to synthesize different heterocyclic structures from pyrrolidinone derivatives. For example, treatment of α-hydroxyphosphonates derived from proline (a pyrrolidine (B122466) derivative) with deoxyfluorinating reagents can lead to the formation of piperidine (B6355638) derivatives, which is a ring expansion. rsc.org Conversely, ring contraction of pyridines has been reported as a method for synthesizing pyrrolidine derivatives. nih.govwilddata.cn These skeletal rearrangement reactions are powerful tools in synthetic organic chemistry.

The pyrrolidinone core has several positions where substitution reactions can occur. The nitrogen atom of the pyrrolidine ring is a key site for substitution, and a vast majority of FDA-approved drugs containing a pyrrolidine ring are substituted at the N-1 position. nih.gov In this compound, this position is already occupied by the ethenyl group. However, reactions that cleave the N-vinyl bond could provide a route to N-functionalization.

Substitution can also occur on the carbon atoms of the ring. For instance, the synthesis of various substituted pyrrolidines often involves the functionalization of a pre-existing pyrrolidine ring. organic-chemistry.orgnih.gov The presence of the acetyl group at the 3-position will influence the regioselectivity of further substitutions on the ring by directing incoming reagents to specific positions.

Advanced Characterization and Theoretical Investigations of 3 Acetyl 1 Ethenylpyrrolidin 2 One

Advanced Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

The unambiguous determination of the complex three-dimensional structure of 3-Acetyl-1-ethenylpyrrolidin-2-one relies on a suite of advanced spectroscopic methods. These techniques provide detailed information on the connectivity, spatial arrangement, and electronic environment of every atom in the molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Multi-dimensional NMR spectroscopy is the cornerstone for elucidating the intricate architecture of molecules like this compound. While one-dimensional (¹H and ¹³C) NMR provides initial data, 2D NMR experiments are essential for definitive assignments.

The ¹H NMR spectrum is expected to show distinct signals for the ethenyl (vinyl) group protons, the protons of the pyrrolidinone ring, and the methyl protons of the acetyl group. The ethenyl group would present a characteristic set of coupled signals, typically a quartet for the CH proton and two doublets for the terminal CH₂ protons. chemicalbook.com The pyrrolidinone ring protons at positions 3, 4, and 5 would appear as complex multiplets due to spin-spin coupling. researchgate.netmdpi.com The acetyl methyl protons would be a sharp singlet.

The ¹³C NMR spectrum would complement this by showing distinct resonances for the carbonyl carbons of the lactam and acetyl groups, the sp² carbons of the ethenyl group, and the sp³ carbons of the pyrrolidinone ring.

To assemble the molecular puzzle, several 2D NMR techniques would be indispensable:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the proton network within the pyrrolidinone ring and confirming the connectivity between the protons of the ethenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton.

The expected NMR chemical shifts, based on data from analogous N-vinylpyrrolidone and 3-acyl-pyrrolidinone compounds, are summarized below. mdpi.comsciepub.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This is an interactive table. Click on the headers to sort.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| C=O (Lactam, C2) | - | ~175 | Amide carbonyl. |

| C3 | ~3.5 (dd) | ~50 | Chiral center, coupling to C4 protons. |

| C4 | ~2.2-2.4 (m) | ~25 | Methylene protons. |

| C5 | ~3.4 (t) | ~42 | Methylene protons adjacent to Nitrogen. |

| C=O (Acetyl) | - | ~208 | Ketone carbonyl. |

| CH₃ (Acetyl) | ~2.3 (s) | ~28 | Methyl singlet. |

| N-CH= | ~6.9 (dd) | ~130 | Vinyl proton, part of ABC system. |

Vibrational and Electronic Spectroscopy for Molecular Insights

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.

Vibrational Spectroscopy (FT-IR and Raman): The Fourier-Transform Infrared (FT-IR) spectrum is dominated by the characteristic stretching vibrations of its two carbonyl groups. A strong absorption band for the lactam C=O group is expected around 1680-1700 cm⁻¹. researchgate.netmdpi.com A second distinct carbonyl band for the acetyl ketone group should appear at a slightly higher frequency, typically around 1710-1720 cm⁻¹. Other key bands would include the C=C stretching of the ethenyl group near 1620-1640 cm⁻¹, and various C-H stretching and bending vibrations. berkeley.eduresearchgate.net FT-Raman spectroscopy would provide complementary data, often showing strong signals for the C=C bond. nih.gov

Table 2: Predicted Principal IR Absorption Bands for this compound This is an interactive table. Click on the headers to sort.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp²) | 3100-3000 | Medium |

| C-H Stretch (sp³) | 3000-2850 | Medium |

| C=O Stretch (Ketone) | ~1715 | Strong |

| C=O Stretch (Amide/Lactam) | ~1690 | Very Strong |

| C=C Stretch (Vinyl) | ~1630 | Medium-Weak |

Electronic Spectroscopy (UV-Vis): The UV-Vis spectrum of this compound would be characterized by electronic transitions within its chromophores. The N-vinyl group conjugated with the lactam carbonyl forms an α,β-unsaturated amide system, which is expected to result in a π → π* transition. The acetyl group provides an n → π* transition. These transitions would likely result in absorption maxima in the ultraviolet region, providing information about the molecule's electronic structure. nih.gov

Computational Chemistry and Molecular Modeling

Theoretical methods are powerful tools for complementing experimental data, offering insights into the molecule's electronic properties, conformational preferences, and potential reactivity at an atomic level of detail.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model the properties of heterocyclic compounds. researchgate.net For this compound, DFT calculations using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles with high accuracy.

Calculate Vibrational Frequencies: Generate a theoretical IR spectrum that can be used to aid in the assignment of experimental bands. nih.gov

Analyze the Electronic Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are crucial for predicting reactivity. The HOMO-LUMO gap indicates the molecule's kinetic stability and electronic excitability.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution, highlighting electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) sites, thereby predicting how the molecule will interact with other reagents.

Molecular Mechanics (MM) and Dynamics Simulations for Conformational Analysis

While QM methods are highly accurate, they are computationally expensive. Molecular Mechanics (MM) offers a faster approach to explore the conformational landscape of flexible molecules. Force fields like CHARMM or AMBER would be used to perform Molecular Dynamics (MD) simulations. nih.govmdpi.com

For this compound, MD simulations would be particularly useful for:

Exploring Conformational Space: The molecule has rotational freedom around the C3-acetyl bond and the N-ethenyl bond. MD simulations can explore the potential energy surface to identify the most stable, low-energy conformations. researchgate.net

Analyzing Ring Pucker: The five-membered pyrrolidinone ring is not planar and can adopt various "envelope" or "twist" conformations. MD simulations can reveal the preferred puckering of the ring and the energy barriers between different conformations. researchgate.net

Simulating Solvent Effects: By running simulations in a box of explicit solvent molecules (e.g., water or chloroform), one can understand how the solvent influences the conformational preferences of the molecule. nih.gov

Theoretical Studies on Reaction Mechanisms and Stereoselectivity

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, theoretical studies could provide significant insights into its reactivity. nih.gov

Mechanism of Polymerization: The N-ethenyl (vinyl) group is susceptible to radical polymerization. QM calculations can model the initiation, propagation, and termination steps of this process, determining the activation energies and reaction kinetics, as has been done for N-vinylpyrrolidone itself. nih.gov

Reactivity at the Chiral Center: The proton at the C3 position is acidic due to the adjacent carbonyl groups. Theoretical models could be used to study deprotonation and subsequent reactions, predicting the stereochemical outcome of such transformations.

Hydrolysis and Ring-Opening: The stability of the lactam ring towards hydrolysis can be investigated using combined QM/MM methods. nih.gov These calculations can model the reaction pathway, identify transition states, and determine the energy barriers for ring-opening under acidic or basic conditions, providing insights into the molecule's stability.

Applications in Chemical Synthesis and Materials Science Research

Role as a Synthetic Intermediate for Complex Molecular Architectures

The dual reactivity of 3-Acetyl-1-ethenylpyrrolidin-2-one makes it an effective starting point for synthesizing a variety of intricate molecular structures.

Precursor in the Synthesis of Functionalized Nitrogen Heterocycles

Nitrogen-containing heterocyclic compounds are of significant interest due to their prevalence in biologically active molecules and natural products. ajol.infonih.gov this compound serves as a versatile precursor for a range of functionalized nitrogen heterocycles. The acetyl group at the 3-position allows for various chemical modifications, while the vinyl group provides a site for polymerization or other addition reactions. This dual functionality enables the creation of complex heterocyclic systems. For instance, the pyrrolidinone core can be a building block for more elaborate structures like spiro-pyrrolidines and other polycondensed heterocycles. nih.govresearchgate.net The synthesis of substituted 1-pyrrolines, for example, can be achieved using N-vinylpyrrolidin-2-one as a key starting material, which acts as a 3-aminopropyl carbanion equivalent. orgsyn.org

Building Block for Polyhydroxylated Pyrrolidines and Iminocyclitols

Polyhydroxylated pyrrolidines and their analogues, iminocyclitols, are an important class of compounds, often studied for their potential as enzyme inhibitors. The synthesis of these molecules can start from chiral precursors to ensure the correct stereochemistry, which is crucial for their biological activity. nih.gov While direct synthesis from this compound is a complex area of research, its pyrrolidine (B122466) core is a fundamental structural motif in these molecules. The general strategies for synthesizing polyhydroxylated pyrrolidines often involve the use of carbohydrate-derived starting materials or asymmetric synthesis to introduce multiple hydroxyl groups onto the pyrrolidine ring. nih.govresearchgate.net

Intermediate in the Synthesis of Analogues of Bioactive Compounds

The pyrrolidine ring is a common feature in many pharmaceuticals and biologically active compounds. nih.gov The ability to functionalize this compound at both the acetyl and vinyl positions makes it a useful intermediate for creating analogues of these bioactive molecules. By modifying the core structure, chemists can explore structure-activity relationships and potentially develop new therapeutic agents. For example, derivatives of N-vinylpyrrolidone have been used to create carriers for drugs like doxorubicin, a broad-spectrum anticancer agent. nih.gov

Functional Polymer Development Based on 1-Ethenylpyrrolidin-2-one Derivatives

The vinyl group of 1-ethenylpyrrolidin-2-one and its derivatives is readily polymerizable, leading to the formation of functional polymers with a wide range of applications.

Design and Synthesis of Functionalized Poly(1-ethenylpyrrolidin-2-one) for Advanced Materials

Poly(N-vinylpyrrolidone) (PVP) is a well-known polymer with excellent solubility, biocompatibility, and low toxicity, making it suitable for biomedical applications. mdpi.commdpi.com However, the basic PVP polymer lacks reactive groups for further chemical modification. acs.org Introducing functional groups, such as the acetyl group in this compound, allows for the synthesis of functionalized PVP. These functionalized polymers can be designed to have specific properties for advanced materials. nih.gov For example, end-functionalized PVP additives can be created to modify surface properties of materials. worktribe.com The synthesis of these polymers can be controlled using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce well-defined macromolecular architectures. mdpi.comnih.gov

Table 1: Examples of Functionalized Poly(1-ethenylpyrrolidin-2-one) and their Applications

| Functional Group | Polymerization Technique | Application Area | Reference |

| Hydroxyl groups | Aqueous suspension polymerization | Hydrophilic polymer supports for solid-phase synthesis | acs.org |

| Fluoroalkyl end-groups | Reversible Addition-Fragmentation Transfer (RAFT) | Surface modifying additives | worktribe.com |

| Carboxyl-containing telehelics | Radical telomerization | Pharmacological drug carriers | nih.gov |

| Biotin end-groups | RAFT/MADIX polymerization | Ligand display in lateral flow devices | nih.gov |

This table is interactive. Click on the headers to sort the data.

Application in UV/Electron-Beam Curable Polymer Systems for Coatings and Adhesives

Polymers based on 1-ethenylpyrrolidin-2-one derivatives can be incorporated into formulations that are curable by ultraviolet (UV) or electron-beam (EB) radiation. bostik.comspecialty-chemicals.eu This energy-curable technology offers rapid, solvent-free curing, which is advantageous for producing coatings and adhesives. bostik.comuvebtech.com The process typically involves the polymerization of acrylate-functional monomers and oligomers. uvebtech.com The resulting coatings can exhibit high gloss and scratch resistance. bostik.com UV-curable acrylic polymers can be used to create hot-melt pressure-sensitive adhesives. google.com These systems are finding use in a variety of applications, including flexible packaging and specialty coatings. bostik.comuvebtech.com

Development of Chemical Probes for Mechanistic Biochemical Research5.3.1. Synthesis of Enzyme Inhibitors (e.g., Glycosidase Inhibitors) for in vitro Biological Studies 5.3.2. Creation of Probes for Investigating Molecular Recognition and Binding Mechanisms

Until dedicated research on this compound is undertaken and published, a thorough and informative article on its specific applications as outlined cannot be responsibly generated.

Emerging Research Frontiers for 3 Acetyl 1 Ethenylpyrrolidin 2 One Chemistry

Development of Sustainable and Green Synthetic Approaches for Pyrrolidinone Derivatives

The chemical industry's increasing focus on sustainability is driving the development of green synthetic methodologies for producing valuable chemical entities, including pyrrolidinone derivatives. Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and multi-step processes, leading to significant waste generation. rsc.org Emerging research aims to address these challenges by exploring renewable feedstocks, eco-friendly reaction media, and energy-efficient processes.

A promising green approach to pyrrolidinone synthesis involves the utilization of bio-based starting materials. For instance, levulinic acid, a platform chemical derived from lignocellulosic biomass, can be used as a precursor for the synthesis of 5-methylpyrrolidone derivatives in the absence of catalysts and solvents, resulting in a very low E-factor (environmental factor) of 0.2. rsc.org This suggests a potential pathway for the sustainable production of substituted pyrrolidinones, which could be adapted for 3-acetyl-1-ethenylpyrrolidin-2-one.

Multi-component reactions (MCRs) are another cornerstone of green chemistry, offering the ability to synthesize complex molecules in a single step from three or more starting materials, thereby reducing waste and improving atom economy. The synthesis of 2-pyrrolidinone (B116388) derivatives has been successfully achieved using MCRs in environmentally benign solvents like ethanol, with citric acid acting as a green catalyst. rsc.org Ultrasound-assisted organic synthesis has also emerged as an eco-friendly technique to accelerate the synthesis of substituted 3-pyrrolin-2-ones, leading to excellent yields in shorter reaction times. rsc.org

The replacement of hazardous solvents is a critical aspect of green chemistry. Research has identified safer, bio-based alternatives to toxic dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP), which is commonly used in chemical synthesis. nih.govrsc.org For example, N-butylpyrrolidinone (NBP) has been proposed as a non-toxic alternative for various chemical reactions. rsc.orgacs.org Similarly, dihydrolevoglucosenone (Cyrene) and γ-valerolactone (GVL), both derived from biomass, have shown promise as green solvents in the synthesis of polyurethane dispersions, a field where pyrrolidinone-based polymers are relevant. nih.govrsc.org

Biocatalysis offers a powerful tool for the green synthesis of chiral intermediates for pharmaceuticals and other fine chemicals. mdpi.comacademie-sciences.frresearchgate.net Enzymes can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions, significantly reducing the environmental impact of chemical processes. mdpi.com The application of biocatalysis in the synthesis of complex molecules, including those with pyrrolidinone scaffolds, is a rapidly growing area of research. nih.gov

| Green Chemistry Approach | Key Features & Potential Application to this compound | Representative Research Finding |

| Bio-based Feedstocks | Utilization of renewable resources like levulinic acid to reduce reliance on petrochemicals. | A highly sustainable route to 5-methylpyrrolidone derivatives from levulinic acid with a low E-factor of 0.2 has been demonstrated. rsc.org |

| Multi-Component Reactions (MCRs) | One-pot synthesis of complex pyrrolidinone structures, improving atom economy and reducing waste. | Substituted 3-pyrroline-2-ones have been synthesized via MCRs using eco-friendly solvents and citric acid as a green additive. rsc.org |

| Ultrasound-Assisted Synthesis | Acceleration of reactions, leading to shorter reaction times and improved yields under milder conditions. | Ultrasound irradiation has been shown to be a fast, clean, and convenient method for the synthesis of substituted 3-pyrrolin-2-ones. rsc.org |

| Green Solvents | Replacement of toxic solvents like NMP with safer, biodegradable alternatives such as NBP, Cyrene, and GVL. | N-butylpyrrolidinone has been identified as a viable green solvent for cross-coupling reactions. rsc.orgacs.org Dihydrolevoglucosenone and γ-valerolactone are excellent green alternatives to NMP in polyurethane dispersion synthesis. nih.govrsc.org |

| Biocatalysis | Use of enzymes for highly selective and efficient transformations under mild conditions. | Biocatalysis is increasingly used for the synthesis of chiral drug intermediates and can be applied to create complex pyrrolidinone structures. mdpi.comacademie-sciences.frnih.gov |

Advanced Catalyst Design for Selective Transformations of the Acetyl and Ethenyl Moieties

The presence of two distinct reactive sites in this compound—the acetyl (a ketone) and the ethenyl (a vinyl group)—presents a significant challenge and opportunity for selective chemical transformations. The development of advanced catalysts that can selectively target one functional group while leaving the other intact is a key area of research. This selectivity is crucial for the synthesis of a wide range of derivatives with tailored properties.

The selective hydrogenation of α,β-unsaturated aldehydes and ketones is a well-studied area that provides valuable insights into the potential transformations of this compound. nih.govmagtech.com.cnacs.orgacs.org The challenge lies in the fact that the hydrogenation of the C=C bond is thermodynamically more favorable than the hydrogenation of the C=O bond. acs.org Therefore, achieving selective hydrogenation of the acetyl group to an alcohol without affecting the ethenyl group requires carefully designed catalytic systems.

Strategies for designing selective hydrogenation catalysts often involve:

Modifying the electronic properties of the metal active sites: The electronic state of the metal catalyst can influence the adsorption and activation of the C=O and C=C bonds differently. magtech.com.cnacs.org

Enhancing the synergistic effect between metal active sites and electrophilic sites: The introduction of electrophilic sites on the catalyst support can promote the adsorption of the C=O group, thereby enhancing its reactivity. magtech.com.cnacs.org

Utilizing structural effects: The steric hindrance around the active site can be engineered to favor the adsorption of one functional group over the other. magtech.com.cnacs.org

Ruthenium-based catalysts, for example, have shown high efficiency in the selective hydrogenation of the carbonyl group in α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols. nih.gov Similarly, palladium catalysts supported on materials like poly N-vinyl pyrrolidone have been studied for their hydrogenation properties on various substrates, indicating the potential for tailored catalytic activity. jlu.edu.cn

Conversely, the selective hydrogenation of the ethenyl group while preserving the acetyl group would lead to 3-acetyl-1-ethylpyrrolidin-2-one, another valuable building block. The design of catalysts for this transformation would likely focus on enhancing the interaction with the C=C bond while minimizing the interaction with the C=O bond.

| Transformation | Catalyst Design Strategy | Potential Outcome |

| Selective Hydrogenation of Acetyl Group | Ruthenium NNS complexes activated by a base. nih.gov | Formation of 3-(1-hydroxyethyl)-1-ethenylpyrrolidin-2-one. |

| Selective Hydrogenation of Ethenyl Group | Palladium catalysts with modified supports to favor C=C bond adsorption. jlu.edu.cn | Formation of 3-acetyl-1-ethylpyrrolidin-2-one. |

| Simultaneous Hydrogenation | Non-selective catalysts under harsher conditions. | Formation of 3-(1-hydroxyethyl)-1-ethylpyrrolidin-2-one. |

Exploration of Novel Functional Materials with Tailored Properties from this compound Scaffolds

The ethenyl group in this compound makes it a valuable monomer for the synthesis of novel functional polymers. The well-established polymer chemistry of N-vinylpyrrolidone (NVP) provides a strong precedent for the potential of this compound in materials science. acs.orgresearchgate.netresearchgate.netnih.govacs.orgnjit.eduresearchgate.net Poly(N-vinylpyrrolidone) (PVP) is a water-soluble, biocompatible polymer with a wide range of applications in pharmaceuticals, cosmetics, and industrial processes. njit.eduresearchgate.net

By analogy, the polymerization of this compound could lead to a new class of functional polymers with unique properties conferred by the acetyl group. This pendant acetyl group can serve as a reactive handle for further chemical modifications, allowing for the creation of materials with tailored functionalities. For example, the acetyl group could be used for cross-linking, grafting other molecules, or as a site for introducing specific ligands or chromophores.

Research on the copolymerization of NVP with other functional monomers has shown that it is possible to create polymers with a wide range of properties, including thermoresponsive behavior. acs.org Copolymers of NVP with monomers bearing different substituents at the 3-position have been synthesized, and their properties, such as the cloud point temperature in aqueous solutions, can be tuned by changing the hydrophilicity of the substituents. acs.org This suggests that polymers derived from this compound could also exhibit interesting solution properties.

The synthesis of well-defined block copolymers containing PVP segments has been achieved through techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. nih.govacs.org This level of control over the polymer architecture opens up possibilities for creating self-assembling materials, such as micelles or nanoparticles, for applications in drug delivery or nanotechnology.

Furthermore, the pyrrolidinone ring itself can be a source of functionality. The ring-opening polymerization (ROP) of functionalized cyclic monomers is a powerful method for creating polymers with heteroatoms in the main chain. mdpi.comnih.gov While the ethenyl group of this compound is more amenable to vinyl polymerization, the potential for ring-opening reactions under specific catalytic conditions could lead to novel polymer backbones. Ring-opening metathesis polymerization (ROMP) of cyclic olefins is another advanced technique that could potentially be applied to derivatives of this compound. youtube.com

| Polymerization Strategy | Potential Material and Properties | Application Area |

| Homopolymerization | Poly(this compound) with pendant acetyl groups for post-polymerization modification. | Functional coatings, adhesives, and cross-linkable resins. |

| Copolymerization | Copolymers with other vinyl monomers to tune properties like solubility, thermo-responsiveness, and mechanical strength. | Smart hydrogels, biocompatible materials, and membranes. |

| Block Copolymerization (e.g., RAFT) | Well-defined block copolymers capable of self-assembly into micelles or vesicles. | Drug delivery systems, nanoreactors, and stimuli-responsive materials. |

| Graft Polymerization | Grafting of poly(this compound) onto other polymer backbones to impart new functionalities. | Surface modification of materials to improve biocompatibility or other properties. |

Q & A

Q. What mechanistic insights guide the design of reactions involving this compound as a building block?

- Methodological Answer : The acetyl group activates the pyrrolidinone ring for nucleophilic attacks, while the ethenyl moiety participates in cycloadditions or cross-couplings. Mechanistic studies (e.g., isotopic labeling or kinetic isotope effects) can elucidate reaction pathways. For example, deuterated solvents may reveal proton transfer steps in acid-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.